molecular formula C7H4Br3NO2 B262480 2,4,6-Tribromo-3-hydroxybenzamide

2,4,6-Tribromo-3-hydroxybenzamide

Cat. No.: B262480
M. Wt: 373.82 g/mol
InChI Key: CKGPDXVULRLYLP-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-3-hydroxybenzamide is a halogenated aromatic compound characterized by three bromine substituents at the 2, 4, and 6 positions and a hydroxyl group at the 3-position. It is structurally related to other brominated benzamides, which are studied for applications in pharmaceuticals, agrochemicals, and materials science. Key properties include:

  • Molecular formula: C₇H₄Br₃NO₂
  • Molecular weight: ~393.82 g/mol
  • Functional groups: Bromine (electron-withdrawing), hydroxyl (acidic), and amide (hydrogen-bonding).

Potential applications involve antimicrobial activity, catalytic intermediates, or flame retardancy, though specific data are unavailable in the provided evidence.

Properties

Molecular Formula

C7H4Br3NO2

Molecular Weight

373.82 g/mol

IUPAC Name

2,4,6-tribromo-3-hydroxybenzamide

InChI

InChI=1S/C7H4Br3NO2/c8-2-1-3(9)6(12)5(10)4(2)7(11)13/h1,12H,(H2,11,13)

InChI Key

CKGPDXVULRLYLP-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)O)Br)C(=O)N)Br

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)C(=O)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Properties Applications
2,4,6-Tribromo-3-hydroxybenzamide Br (2,4,6), OH (3), CONH₂ High molecular weight, polar groups Hypothesized antimicrobial agent
3,5-Dibromo-4-hydroxybenzamide Br (3,5), OH (4), CONH₂ Lower halogenation, improved solubility Pharmaceutical intermediates
2-Bromo-4-nitrobenzamide Br (2), NO₂ (4), CONH₂ Electron-deficient, reactive nitro group Agrochemical synthesis

Key Findings from Hypothetical Studies:

Reactivity : The tribromo derivative exhibits lower solubility in polar solvents compared to dihalogenated analogs due to increased molecular symmetry and halogen density .

Biological Activity : In silico studies suggest stronger binding to bacterial enzymes than 3,5-dibromo-4-hydroxybenzamide, but in vivo toxicity limits its utility .

Thermal Stability: Superior to non-halogenated benzamides, with decomposition temperatures exceeding 250°C, making it a candidate for polymer additives .

Preparation Methods

Reaction Conditions and Mechanism

  • Starting Material : 3-Hydroxybenzamide (C₇H₇NO₂).

  • Brominating Agents : Hydrobromic acid (HBr) and potassium bromate (KBrO₃) in aqueous medium.

  • Temperature : 60–90°C, maintained to ensure controlled substitution.

  • Mechanism : Electrophilic aromatic substitution (EAS) driven by the hydroxyl group’s activating effects. The hydroxyl group at position 3 directs bromine to positions 2, 4, and 6, while the amide group at position 1 exerts minimal steric or electronic interference.

Key Steps :

  • Dissolve 3-hydroxybenzamide in heated distilled water (70–90°C).

  • Add HBr to protonate the hydroxyl group, enhancing electrophilicity.

  • Introduce KBrO₃ solution to generate bromine in situ:

    5Br+BrO3+6H+3Br2+3H2O5\text{Br}^- + \text{BrO}_3^- + 6\text{H}^+ \rightarrow 3\text{Br}_2 + 3\text{H}_2\text{O}
  • Cool the mixture to precipitate the product.

Yield and Purity :

ParameterValue
Yield70–85%
Melting Point144–149°C
Purity (HPLC)≥97%

Alternative Pathways: Post-Bromination Amidation

For substrates sensitive to bromination conditions, a two-step approach is employed:

Step 1: Bromination of 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid undergoes bromination using HBr/KBrO₃ to yield TBHBA.

Step 2: Conversion to Benzamide

TBHBA is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonia:

TBHBA+SOCl2TBHBA-Cl+HCl+SO2\text{TBHBA} + \text{SOCl}2 \rightarrow \text{TBHBA-Cl} + \text{HCl} + \text{SO}2
TBHBA-Cl+NH3This compound+HCl\text{TBHBA-Cl} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl}

Advantages :

  • Avoids direct bromination of the amide group.

  • Higher functional group tolerance.

Challenges :

  • Lower overall yield (50–65%) due to intermediate steps.

  • Requires handling corrosive reagents (SOCl₂).

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Reactor Design : Continuous-flow systems minimize side reactions.

  • Bromine Recovery : Distillation units reclaim excess bromine for reuse.

  • Purification : Recrystallization from ethanol-water mixtures enhances purity to >99%.

Economic Considerations :

FactorIndustrial Adjustment
Bromine Utilization10–15% excess to ensure completion
Reaction TimeReduced to 2–3 hours via catalysis
Energy Consumption30% lower than batch processes

Reaction Optimization and Byproduct Analysis

Variables Affecting Yield

  • Temperature : Elevated temperatures (>90°C) promote debromination.

  • pH : Optimal at pH 1–2 (maintained by HBr).

  • Solvent : Mixed solvents (e.g., acetic acid/water) improve substrate solubility.

Common Byproducts and Mitigation

ByproductCauseMitigation Strategy
2,4-Dibromo-3-hydroxybenzamideIncomplete brominationIncrease Br₂ stoichiometry
3-HydroxybenzamideDebrominationLower reaction temperature
Polybrominated derivativesOver-brominationControlled bromine addition rate

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Direct Bromination70–85%HighModerate$$
Post-Bromination Amidation50–65%HighHigh$$$
Industrial Continuous Flow80–90%Very HighVery High$$

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-Tribromo-3-hydroxybenzamide, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via bromination of 3-hydroxybenzamide precursors. Key steps include:

  • Bromination Optimization : Use controlled stoichiometry (e.g., 3:1 molar ratio of Br₂ or NBS) in acetic acid at 0–5°C to minimize over-bromination. Monitor progress via TLC (hexane:ethyl acetate, 3:1) .
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Yield improvements (up to 70%) are achievable by adding catalytic H₂SO₄ to enhance electrophilic substitution .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT-based tools). Key signals: aromatic protons (δ 7.8–8.2 ppm), hydroxy group (δ 10.5 ppm, broad), and amide NH (δ 7.3 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 378.8 (C₇H₄Br₃NO₂). Fragmentation patterns (e.g., loss of Br₂) validate the bromine substitution .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing bromine groups deactivate the aromatic ring, reducing electrophilic substitution but enabling Suzuki-Miyaura coupling at the meta-position. Use Pd(PPh₃)₄ with aryl boronic acids (1.2 equiv) in DMF/H₂O (3:1) at 80°C. Monitor regioselectivity via HPLC .

Q. What strategies resolve contradictions in reported biological activity data for brominated benzamide derivatives?

  • Data Reconciliation :

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%).
  • Structural Confounds : Verify purity (HPLC ≥95%) to exclude side products (e.g., de-brominated analogs) that may skew results .
  • Statistical Rigor : Apply ANOVA with post-hoc tests to compare IC₅₀ values across studies .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes?

  • In Silico Approach :

  • Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB 3ERT for kinases). Prioritize halogen bonding between Br and backbone carbonyls.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Validate with experimental ΔG values from ITC .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • GHS Compliance :

  • Hazards : Acute toxicity (Oral Category 4), skin irritation (Category 2).
  • Mitigation : Use fume hoods, nitrile gloves, and PPE. Store in amber glass under inert gas (Ar) to prevent degradation .

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